2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(2-chlorophenyl)acetamide
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Overview
Description
N-(2-CHLOROPHENYL)-2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE: is a complex organic compound that features a combination of chlorinated phenyl groups, an indole moiety, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-CHLOROPHENYL)-2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE typically involves multi-step organic reactions The process begins with the chlorination of phenyl groups, followed by the formation of the indole ring through cyclization reactions
Industrial Production Methods: Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chlorinated phenyl groups, potentially converting them into less chlorinated or dechlorinated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce dechlorinated phenyl compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: In the industrial sector, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, resulting in various biological effects.
Comparison with Similar Compounds
- N-(2-CHLOROPHENYL)-2-{3-[(4-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE
- N-(3-CHLOROPHENYL)-2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE
Uniqueness: The uniqueness of N-(2-CHLOROPHENYL)-2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H18Cl2N2O3S |
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Molecular Weight |
473.4 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]acetamide |
InChI |
InChI=1S/C23H18Cl2N2O3S/c24-17-7-5-6-16(12-17)15-31(29,30)22-13-27(21-11-4-1-8-18(21)22)14-23(28)26-20-10-3-2-9-19(20)25/h1-13H,14-15H2,(H,26,28) |
InChI Key |
XKFIYQOWMPMAQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=CC=C3Cl)S(=O)(=O)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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